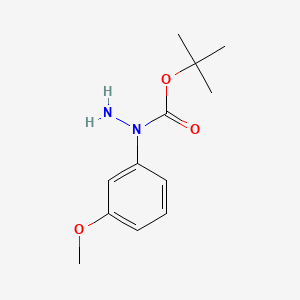

N1-tert-Butoxycarbonyl 1-(3-Methoxyphenyl)hydrazine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N1-tert-Butoxycarbonyl 1-(3-Methoxyphenyl)hydrazine (N1-t-BuC1-(3-MeOPH)H) is an organic compound composed of a hydrazine group and a tert-butoxycarbonyl group connected to a 3-methoxyphenyl group. It is a versatile compound widely used in organic synthesis, especially in the synthesis of biologically active compounds, such as pharmaceuticals and agrochemicals. This compound is known for its stability and its ability to undergo various reactions with other organic compounds.

Applications De Recherche Scientifique

Chemical Synthesis

N1-tert-Butoxycarbonyl 1-(3-Methoxyphenyl)hydrazine and its derivatives play a significant role in chemical synthesis. For instance, they are involved in the synthesis of anti-inflammatory drugs through direct preparation methods that yield high efficiency, as seen in the synthesis of 1-(p-chlorobenzoyl)-2-methyl-5-methoxy-3-indolylacetic acid (Yamamoto, 1968). Additionally, these compounds are crucial in the divergent synthesis of various chemicals like 5,6-dihydro-4H-pyridazines and 1-amino-pyrroles, showcasing their versatility in chemical reactions (Rossi et al., 2007).

Polymer Modification

N1-tert-Butoxycarbonyl 1-(3-Methoxyphenyl)hydrazine derivatives are used in modifying polymers. For example, they play a role in the hydrazination of polyethylene glycol (PEG) to produce functionalized PEG with improved properties like enhanced compatibility and toughness for materials like epoxy resin (Chen et al., 2020).

Process Research and Development

These compounds are also pivotal in process research and development, as seen in the efficient and scalable synthesis of pharmaceuticals like the HIV protease inhibitor BMS-232632. The synthesis involves critical steps like the chemoselective reduction of hydrazone to hydrazine carbamate and the preparation of key intermediates (Xu et al., 2002).

Material Science

In material science, N1-tert-Butoxycarbonyl 1-(3-Methoxyphenyl)hydrazine derivatives have been used in the fabrication of chemical sensor probes. For instance, they are involved in the efficient detection of chemicals from environmental samples through the formation of ternary nano-formulated mixed spikes, showcasing their importance in sensing technologies (Rahman et al., 2020).

Propriétés

IUPAC Name |

tert-butyl N-amino-N-(3-methoxyphenyl)carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2O3/c1-12(2,3)17-11(15)14(13)9-6-5-7-10(8-9)16-4/h5-8H,13H2,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCLSOWMUJVJPRQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N(C1=CC(=CC=C1)OC)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60739485 |

Source

|

| Record name | tert-Butyl 1-(3-methoxyphenyl)hydrazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60739485 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N1-tert-Butoxycarbonyl 1-(3-Methoxyphenyl)hydrazine | |

CAS RN |

380383-81-3 |

Source

|

| Record name | tert-Butyl 1-(3-methoxyphenyl)hydrazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60739485 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(3β,5α)5,8-[N,N-(4-Phenylurazole)]-3-O-acetyl-cholest-6,22-diene-3-ol](/img/no-structure.png)

![Tricyclo[5.1.0.0~2,4~]octane-5-carboxylic acid](/img/structure/B589880.png)